

4-Chlorofuro[2,3-b]pyridine chemical properties and reactivity

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Compound of Interest

Compound Name: 4-Chlorofuro[2,3-b]pyridine

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An In-Depth Technical Guide to **4-Chlorofuro[2,3-b]pyridine**: Chemical Properties and Reactivity

Abstract

4-Chlorofuro[2,3-b]pyridine is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the domains of drug discovery and materials science. Its unique fused-ring structure, combining an electron-rich furan with an electron-deficient pyridine, imparts a distinct reactivity profile. The presence of a chlorine atom at the 4-position, activated by the ring nitrogen, renders this site a versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of the chemical properties, spectroscopic characteristics, and reactivity of **4-Chlorofuro[2,3-b]pyridine**. We will delve into the mechanistic underpinnings of its key reactions—including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—and provide field-proven experimental protocols for its application in synthesis.

Core Chemical and Physical Properties

A thorough understanding of the physical and structural properties of a reagent is fundamental to its effective application in synthesis. **4-Chlorofuro[2,3-b]pyridine** is a solid at room temperature and possesses a set of well-defined characteristics that dictate its handling, solubility, and spectroscopic identification.

Structural and Physicochemical Data

The core data for **4-Chlorofuro[2,3-b]pyridine** is summarized in the table below. These parameters are essential for reaction setup, purification, and computational modeling.

Property	Value	Reference
CAS Number	193624-86-1	[1] [2]
Molecular Formula	C ₇ H ₄ ClNO	[1] [3]
Molecular Weight	153.57 g/mol	[2] [3]
Boiling Point	204.3 ± 20.0 °C at 760 mmHg (Predicted)	[3]
LogP	2.2 - 2.48 (Calculated)	[1] [2]
Topological Polar Surface Area (TPSA)	26.03 Å ²	[1]
Storage Conditions	2-8°C, under dry, inert atmosphere	[3]

Causality Insight: The calculated LogP value of ~2.2 suggests moderate lipophilicity, indicating that while it is soluble in common organic solvents like dichloromethane, THF, and ethyl acetate, its solubility in aqueous media is limited. This is a critical consideration for designing reaction and workup conditions, particularly in biphasic systems or when dealing with aqueous reagents.[\[4\]](#)

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of **4-Chlorofuro[2,3-b]pyridine**. While specific spectra are proprietary to manufacturers, the expected profile can be reliably predicted.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically 7.0-8.5 ppm).
 - The two protons on the furan ring will appear as doublets.

- The two protons on the pyridine ring will also appear as doublets, with chemical shifts influenced by the electronegative nitrogen and chlorine atoms. The proton adjacent to the nitrogen (at C6) is expected to be the most downfield.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will display seven signals. The carbon atom attached to the chlorine (C4) will be significantly influenced by the halogen's inductive effect. The carbons adjacent to the nitrogen (C6) and oxygen (C7a) will also exhibit characteristic downfield shifts.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M^+) peak at m/z 153 and an isotope peak ($\text{M}+2$) at m/z 155 with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.

Reactivity and Synthetic Utility

The reactivity of **4-Chlorofuro[2,3-b]pyridine** is dominated by the chemistry of its chloro-substituted, electron-deficient pyridine ring. The nitrogen atom at position 7 activates the C4 position (para- to the nitrogen) for nucleophilic attack, making the chlorine an excellent leaving group. This feature is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution (S_NAr)

The most direct transformation of **4-Chlorofuro[2,3-b]pyridine** involves the displacement of the C4-chloro substituent by a nucleophile. This reaction proceeds via a Meisenheimer-type intermediate, which is stabilized by the electron-withdrawing nitrogen atom.^{[5][6]}

Mechanism: The reaction is initiated by the attack of a nucleophile at the C4 position, breaking the aromaticity of the pyridine ring to form a negatively charged intermediate (Meisenheimer complex). The negative charge is delocalized across the ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.^[5] The subsequent expulsion of the chloride ion restores aromaticity and yields the substituted product.

Caption: S_NAr reaction pathway for **4-Chlorofuro[2,3-b]pyridine**.

Common Nucleophiles:

- N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles (e.g., imidazole, morpholine).
- O-Nucleophiles: Alkoxides and phenoxides.
- S-Nucleophiles: Thiolates.

Field-Proven Protocol: Amination with Morpholine

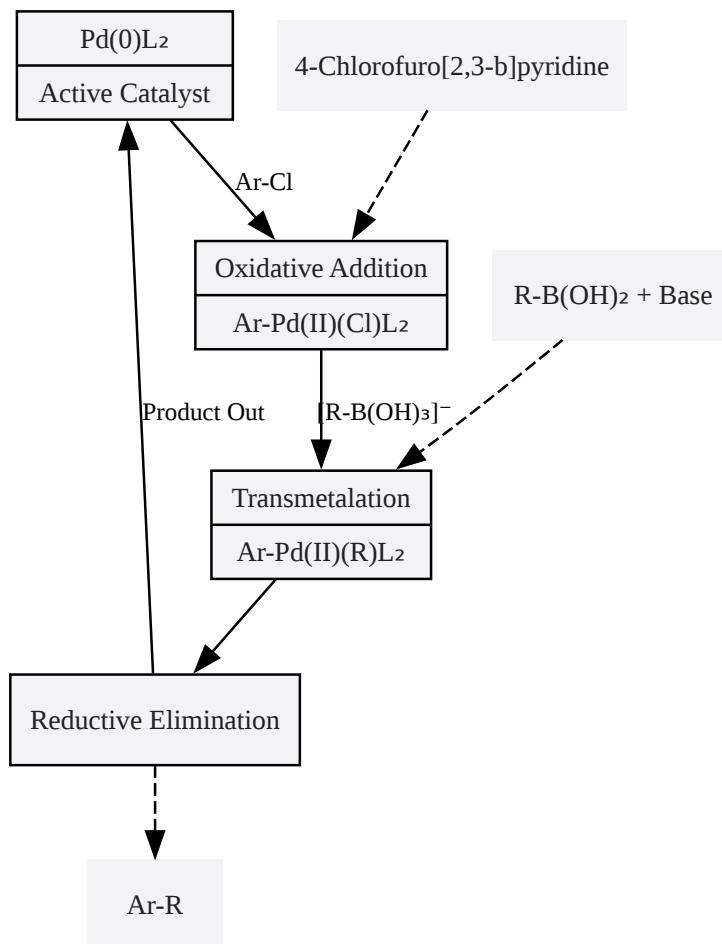
- Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add **4-Chlorofuro[2,3-b]pyridine** (1.0 eq.), morpholine (1.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
- Solvent: Add anhydrous dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to achieve a substrate concentration of 0.2-0.5 M.
- Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-(morpholino)furo[2,3-b]pyridine.

Trustworthiness: The use of a polar aprotic solvent like DMF or NMP is crucial as it effectively solvates the cationic counter-ion of the base without interfering with the nucleophile. The elevated temperature provides the necessary activation energy to overcome the barrier of temporarily breaking aromaticity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized modern synthesis, and **4-Chlorofuro[2,3-b]pyridine** is an excellent substrate for these transformations. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the use of specialized, electron-rich, and bulky phosphine ligands enables efficient coupling.^[7]

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron species (boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[7][8]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

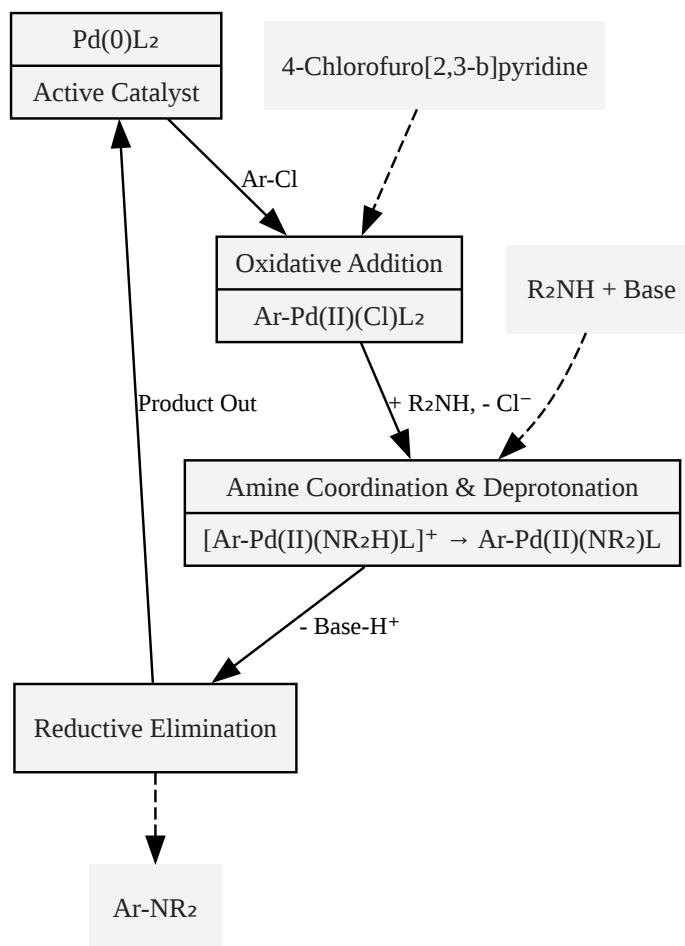
Field-Proven Protocol: Phenylation

- Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with **4-Chlorofuro[2,3-b]pyridine** (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a pre-catalyst system like Pd₂(dba)₃ (0.02 eq.) with a ligand like SPhos (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq.).

- Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v).
- Reaction Conditions: Heat the reaction mixture to 90-110 °C under argon for 4-16 hours, monitoring by LC-MS.
- Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic fractions. Wash with brine, dry over MgSO₄, and concentrate. Purify via column chromatography to obtain 4-phenylfuro[2,3-b]pyridine.

Expertise: The choice of ligand is critical for coupling unreactive aryl chlorides. Bulky, electron-rich phosphine ligands like SPhos or XPhos promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.^[9] The base is essential for activating the boronic acid to form a more nucleophilic boronate species.^[7]

For constructing carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method. It allows for the coupling of **4-Chlorofuro[2,3-b]pyridine** with a vast range of primary and secondary amines.^{[10][11]}



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Field-Proven Protocol: Coupling with Aniline

- Reaction Setup: Under an inert atmosphere, combine **4-Chlorofuro[2,3-b]pyridine** (1.0 eq.), aniline (1.1 eq.), a palladium pre-catalyst (e.g., G3-XPhos, 0.02 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.).
- Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
- Reaction Conditions: Heat the mixture to 80-110 °C until the starting material is consumed (typically 2-12 hours), as monitored by LC-MS.

- Workup: Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and dilute with ethyl acetate.
- Purification: Separate the organic and aqueous layers. Wash the organic layer with brine, dry over Na_2SO_4 , filter, and concentrate. Purify the residue by flash chromatography to isolate the desired N-arylated product.

Expertise & Trustworthiness: The use of a strong, sterically hindered base like NaOtBu is critical; it is basic enough to deprotonate the amine-palladium complex but is not nucleophilic enough to compete in $\text{S}_{\text{N}}\text{Ar}$ side reactions.^[10] The choice of a specialized Buchwald ligand and pre-catalyst ensures high efficiency and broad substrate scope, which is essential for success with a challenging substrate like an aryl chloride.^[9]

Conclusion

4-Chlorofuro[2,3-b]pyridine stands out as a highly valuable and versatile heterocyclic scaffold. Its chemical properties are defined by the chlorinated, electron-poor pyridine ring, which enables a rich and predictable reactivity profile. Mastery of its two primary reaction pathways—nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—provides chemists in pharmaceutical and materials science with a reliable tool to access a diverse array of complex, functionalized molecules. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the strategic application of this important chemical intermediate.

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